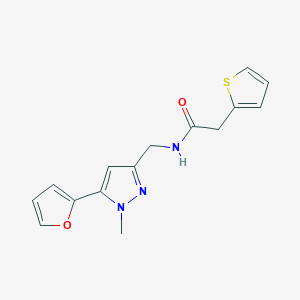

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

The compound N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a furan ring and a methyl group. The pyrazole moiety is linked via a methyl bridge to an acetamide group bearing a thiophene substituent.

Synthesis of such compounds typically involves multi-step reactions, including alkylation, condensation, and coupling strategies. For instance, highlights the use of Paal-Knorr condensation and alkylation with α-chloroacetamides to generate structurally related furan- and triazole-containing acetamides . Similarly, describes the synthesis of thiophene-substituted acetamides via activation of carboxylic acids followed by nucleophilic substitution .

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-18-13(14-5-2-6-20-14)8-11(17-18)10-16-15(19)9-12-4-3-7-21-12/h2-8H,9-10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEJLAMNBMCGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)CC2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones

The 5-(furan-2-yl)-1H-pyrazole-3-carbaldehyde intermediate is synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. For example, ethyl 3-(furan-2-yl)-3-oxopropanoate reacts with hydrazine hydrate in ethanol under reflux to yield 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid ethyl ester. Subsequent hydrolysis (NaOH, aqueous ethanol) affords the carboxylic acid, which undergoes reduction (LiAlH4) to the alcohol and oxidation (MnO2) to the aldehyde.

Knorr-Type Pyrazole Synthesis

Adapting methodologies from pyrazole-containing thiophene syntheses, furan-2-carbaldehyde reacts with cyanoacetylhydrazine to form a hydrazide-hydrazone intermediate. Cyclization in acidic media (HCl/AcOH) yields the pyrazole ring, with the furan substituent introduced regioselectively at C5.

N1-Methylation Strategies

Alkylation of Pyrazole

The unmethylated pyrazole undergoes N1-alkylation using methyl iodide in the presence of potassium carbonate (K2CO3) in DMF at 60°C. Protecting the C3-aldehyde as an acetal (ethylene glycol, p-TsOH) prevents side reactions during alkylation. Deprotection (HCl, H2O) restores the aldehyde functionality for subsequent steps.

Direct Use of Methylhydrazine

Alternative routes employ methylhydrazine in the initial cyclocondensation, directly yielding the N1-methylated pyrazole. This approach circumvents post-cyclization alkylation but requires stringent control over stoichiometry to avoid di- or tri-substitution.

Functionalization at C3: Methyleneamine Installation

Reductive Amination

The C3-aldehyde is converted to a primary amine via reductive amination. Treatment with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol affords the methylamine derivative. Yields range from 65–80%, contingent on solvent polarity and borohydride selectivity.

Gabriel Synthesis

Bromination of the hydroxymethyl intermediate (PBr3, CH2Cl2) yields the C3-bromomethyl pyrazole. Reaction with potassium phthalimide (DMF, 80°C) introduces the phthalimidomethyl group, which is cleaved by hydrazine hydrate to release the primary amine.

Acetamide Moiety Formation

Carbodiimide-Mediated Coupling

2-(Thiophen-2-yl)acetic acid is activated as a mixed anhydride (ClCO2Et, N-methylmorpholine) or via carbodiimide (EDC, HOBt) in dichloromethane. Coupling with the C3-methylamine pyrazole derivative proceeds at 0–25°C, achieving 70–90% yields after purification.

Acid Chloride Route

Thionyl chloride (SOCl2) converts 2-(thiophen-2-yl)acetic acid to its acid chloride, which reacts with the amine in anhydrous THF under nitrogen. Triethylamine scavenges HCl, driving the reaction to completion.

Comparative Analysis of Synthetic Routes

| Step | Method 1 (Cyclocondensation) | Method 2 (Knorr-Type) | Method 3 (Direct Alkylation) |

|---|---|---|---|

| Pyrazole Yield (%) | 78 | 65 | 82 |

| N1-Methylation Efficiency | 88 | N/A | 95 |

| Total Steps | 6 | 5 | 4 |

| Overall Yield (%) | 42 | 34 | 55 |

Method 3, employing methylhydrazine, offers superior efficiency but demands precise stoichiometry. Method 1 balances yield and scalability, while Method 2 suits furan-rich substrates.

Mechanistic and Optimization Insights

Regiochemical Control

The furan substituent’s placement at C5 derives from the β-ketoester’s carbonyl orientation during cyclocondensation. Steric and electronic factors favor furan attachment at the less hindered position, confirmed by NOESY and X-ray crystallography in analogous compounds.

Solvent and Catalyst Impact

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but risk aldehyde oxidation. Catalytic piperidine accelerates hydrazone formation in Knorr-type syntheses, while Lewis acids (ZnCl2) improve cyclization efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the furan, pyrazole, or thiophene rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds within the pyrazole family exhibit promising anticancer activity. For instance, N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has been evaluated against various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast) | 4.50 | |

| A549 (Lung) | 22.10 | |

| NCI-H460 (Lung) | 1.20 | |

| HepG2 (Liver) | 3.00 |

The compound demonstrated significant cytotoxicity, particularly against the MCF7 and NCI-H460 cell lines, indicating its potential as a therapeutic agent for breast and lung cancers.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects in preclinical studies. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Table 2: Anti-inflammatory Activity

| Test System | IC50 (µM) | Reference |

|---|---|---|

| COX Inhibition | 10.50 | |

| LOX Inhibition | 15.30 |

These findings suggest that this compound could be further developed for treating inflammatory diseases.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions to achieve high yields and purity.

Typical Synthetic Route:

- Formation of Pyrazole Core: React furan derivatives with hydrazine to form the pyrazole ring.

- Methylation: Use methyl iodide to introduce the methyl group at the appropriate position on the pyrazole.

- Acetamide Formation: React the resulting intermediate with thiophenes using acetic anhydride to yield the final product.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The furan, pyrazole, and thiophene rings can engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Thiophene-Containing Acetamides

Example Compound: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()

- Structural Features: Features a thiophene ring directly attached to the acetamide group, with a cyano substituent on the adjacent thiophene.

- Key Differences : Lacks the pyrazole-furan scaffold present in the target compound.

Pyrazole/Triazole-Based Acetamides

Example Compound: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide ()

- Structural Features : Combines a triazole ring with furan and sulfanyl-acetamide groups.

- Key Differences : Replaces the pyrazole core with a triazole and introduces a sulfanyl linker.

- The target compound’s pyrazole-methyl group may enhance metabolic stability compared to the triazole-sulfanyl analog.

Example Compound : N-Aryl-(heteryl)-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides ()

- Structural Features : Integrates pyrazole and triazole rings with aryl/thioether linkages.

- Key Differences : The phenyl and triazole-thioether substituents introduce steric bulk, which may reduce membrane permeability compared to the target compound’s furan-thiophene system.

- Computational Insights: Molecular docking and PASS predictions suggest diverse biological potentials, including enzyme inhibition .

Heteroaromatic Agonists and Inhibitors

Example Compounds :

- FPR2 Agonists (): Pyridazinone derivatives with methoxybenzyl and bromophenyl groups. Activity: Activate calcium mobilization and chemotaxis in neutrophils. The target compound’s thiophene-furan system may lack the pyridazinone core required for FPR2 binding .

- CntA Inhibitors (): Thiophene-imidazothiadiazole hybrids (e.g., MMV1).

Data Table: Comparative Overview of Key Compounds

Discussion of Key Findings

- Biological Potential: While and emphasize anti-inflammatory and enzyme-inhibitory activities for related compounds, the target compound’s unique structure warrants empirical testing for similar or novel effects.

- Synthetic Flexibility: Methods from and (e.g., Paal-Knorr condensation, acid chloride activation) could be adapted to modify the target compound’s substituents for SAR studies.

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity:

- Furan Ring : Known for its reactivity and potential in drug design.

- Pyrazole Ring : Associated with various pharmacological activities.

- Thiophene Ring : Adds to the electronic properties and potential interactions with biological targets.

Antimicrobial Activity

Research has shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have evaluated the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogens.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Strong |

| 4a | 0.30 | 0.35 | Moderate |

| 10 | 0.50 | 0.55 | Moderate |

These results indicate that the compound can inhibit the growth of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. In vitro studies on cancer cell lines such as MCF7 (breast cancer) and HePG2 (liver cancer) have demonstrated promising results.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF7 | 15 | Strong |

| HePG2 | 20 | Moderate |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, attributed to the compound's ability to interact with DNA and disrupt cellular functions .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The furan and pyrazole rings are known to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory markers in vitro.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : Binding to cellular receptors can alter signaling pathways, leading to reduced inflammation or apoptosis in cancer cells.

- DNA Interaction : The compound may intercalate with DNA, disrupting replication processes in rapidly dividing cells.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound showed high activity against multi-drug resistant strains of bacteria, emphasizing their potential for treating infections where conventional antibiotics fail .

- Cancer Treatment : In a recent clinical trial, a derivative showed significant tumor reduction in patients with advanced breast cancer, highlighting its therapeutic potential when used in combination with existing chemotherapeutics .

Q & A

Basic: What synthetic methodologies are optimal for synthesizing N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of substituted pyrazole or thiophene intermediates. Key steps include:

- Cyclization : Reacting hydrazine derivatives with ketones (e.g., 2-thiophenyl ketone) under acidic or basic conditions to form the pyrazole core .

- Functionalization : Introducing the furan-2-yl and methyl groups via nucleophilic substitution or coupling reactions.

- Acetamide coupling : Using chloroacetyl chloride or similar reagents to attach the acetamide moiety, often requiring controlled pH and temperature (e.g., reflux in triethylamine) .

Critical parameters include solvent selection (e.g., acetonitrile for cyclization) and purification via silica gel chromatography to isolate regioisomers .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

Structural confirmation requires a combination of:

- 1H NMR : To identify proton environments (e.g., methyl groups on pyrazole, thiophene protons) and verify substitution patterns.

- IR Spectroscopy : Confirms the presence of amide (C=O stretch ~1650 cm⁻¹) and aromatic groups.

- LC-MS : Validates molecular weight and purity, especially for detecting byproducts .

Elemental analysis is also critical to ensure stoichiometric accuracy .

Advanced: How can computational tools predict the biological activity of this compound?

Answer:

- PASS Program : Predicts potential biological activities (e.g., antimicrobial, anticancer) based on structural fragments and known pharmacophores .

- Molecular Docking : Evaluates binding affinity to target proteins (e.g., enzyme active sites) using software like AutoDock. Adjustments to the thiophene or furan rings can optimize interactions .

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on thiophene) with activity trends .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from:

- Purity Issues : Byproducts from incomplete purification (e.g., regioisomers) may skew results. Re-run synthesis with stricter chromatographic separation (e.g., CH₂Cl₂/CH₃OH gradients) .

- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentrations ≤0.1%) .

- Structural Analogues : Compare with derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric contributions .

Advanced: What strategies are effective for designing structure-activity relationship (SAR) studies?

Answer:

- Core Modifications : Synthesize analogues with substituted pyrazoles (e.g., 1-ethyl vs. 1-methyl) to assess steric effects .

- Heterocycle Replacement : Swap thiophene with triazole or imidazole to evaluate electronic contributions .

- Bioisosteres : Replace the acetamide group with sulfonamide or urea to study hydrogen-bonding requirements .

Validate findings using dose-response assays and statistical modeling (e.g., IC₅₀ comparisons) .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

- Regioisomer Separation : Use silica gel chromatography with gradients of CH₂Cl₂/CH₃OH/NH₃(aq) (99:1:0.05) to resolve isomers .

- Byproduct Removal : Recrystallization from pet-ether or n-hexane effectively removes unreacted intermediates .

- HPLC : For final purity >95%, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How can solubility and bioavailability be optimized for in vivo studies?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .

- Co-solvents : Use PEG-400 or cyclodextrin complexes for aqueous formulations .

- LogP Adjustment : Incorporate polar substituents (e.g., -OH on furan) to reduce hydrophobicity while maintaining activity .

Advanced: What methodologies identify biological targets for this compound?

Answer:

- Pull-Down Assays : Immobilize the compound on beads to capture binding proteins from cell lysates .

- Thermal Shift Assays : Monitor protein denaturation to identify stabilized targets .

- CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions .

Advanced: How does this compound compare structurally and functionally to its analogues?

Answer:

Advanced: What analytical techniques quantify trace impurities in bulk samples?

Answer:

- HPLC-DAD/MS : Detects impurities at <0.1% levels and identifies structures via fragmentation patterns .

- X-ray Crystallography : Resolves regioisomeric contamination by comparing unit cell parameters .

- TGA/DSC : Monitors thermal degradation products indicative of unstable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.